molecular formula C11H13F2NO4S B6312311 N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide CAS No. 1357624-67-9

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide

Cat. No. B6312311
CAS RN: 1357624-67-9
M. Wt: 293.29 g/mol
InChI Key: NNTJUBKWJKVVOG-UHFFFAOYSA-N
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Description

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide, also known as N-t-Butyl-Difluorobenzodioxole-4-sulfonamide, is an organic compound belonging to the sulfonamide group. It is a white crystalline solid with a melting point of 111-113 °C and a molecular weight of 286.26 g/mol. N-t-Butyl-Difluorobenzodioxole-4-sulfonamide is a versatile compound with numerous applications, including as an intermediate in the synthesis of pharmaceuticals and other chemicals, as a catalyst in organic reactions, and as a reagent in analytical chemistry.

Mechanism of Action

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamidefluorobenzodioxole-4-sulfonamide acts as a nucleophile in organic reactions and is capable of forming covalent bonds with electrophilic centers, such as carbonyl groups, nitro groups, and halogens. Furthermore, it can act as an acid catalyst in the formation of oximes, imines, and imidazoles.
Biochemical and Physiological Effects
N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamidefluorobenzodioxole-4-sulfonamide has not been tested for its biochemical and physiological effects. As such, there is no data available regarding its potential toxicity or other effects on the human body.

Advantages and Limitations for Lab Experiments

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamidefluorobenzodioxole-4-sulfonamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable, has a low melting point, and can be readily synthesized from commercially available reagents. However, it is a highly reactive compound and must be handled with care to avoid contamination and other potential hazards.

Future Directions

In the future, N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamidefluorobenzodioxole-4-sulfonamide may be used to synthesize a variety of new compounds, such as polymers, liquid crystals, and metal complexes. It may also be used in the development of new pharmaceuticals and other chemicals, as well as in the synthesis of heterocyclic compounds. Furthermore, further research may be conducted to investigate its potential biochemical and physiological effects.

Synthesis Methods

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamidefluorobenzodioxole-4-sulfonamide can be synthesized by a reaction between 2,2-difluorobenzodioxole and N-t-butylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of 0-5 °C. The reaction yields a white crystalline solid, which can be further purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamidefluorobenzodioxole-4-sulfonamide has a wide range of applications in scientific research. It can be used as an intermediate in the synthesis of pharmaceuticals and other chemicals, as a catalyst in organic reactions, and as a reagent in analytical chemistry. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, triazines, and thiazoles. Furthermore, it has been used as a precursor in the synthesis of new materials, such as polymers, liquid crystals, and metal complexes.

properties

IUPAC Name

N-tert-butyl-2,2-difluoro-1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c1-10(2,3)14-19(15,16)8-6-4-5-7-9(8)18-11(12,13)17-7/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTJUBKWJKVVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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